

Comprehensive Physicochemical Profiling and Characterization Protocols for 4-Hydroxy-3-nitropyridine

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Compound of Interest

Compound Name:	4-Hydroxy-3-nitropyridine
CAS No.:	15990-90-6
Cat. No.:	B1174155

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Executive Summary & Nomenclature Clarification

In pharmaceutical research and synthetic chemistry, precision in chemical identifiers is paramount to avoid catastrophic experimental failures. It is critical to address a common database discrepancy immediately: the compound **4-Hydroxy-3-nitropyridine** is universally registered under CAS No. 5435-54-1[1]. The CAS No. 1124-30-7, which is sometimes erroneously cross-referenced in uncurated databases, actually corresponds to Cesium 4-nitrophenolate (cesium p-nitrophenoxide)[2].

This technical whitepaper exclusively details the physical characteristics, structural behavior, and self-validating analytical protocols for **4-Hydroxy-3-nitropyridine** (CAS 5435-54-1), a highly reactive heterocyclic building block used extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[3].

Physicochemical Properties & Structural Dynamics

4-Hydroxy-3-nitropyridine (synonyms: 3-nitro-4-pyridinol; 3-nitro-1H-pyridin-4-one) is a substituted heteroaromatic compound[1]. The presence of both a strongly electron-withdrawing nitro group at the 3-position and an electron-donating hydroxyl group at the 4-position creates a highly polarized push-pull electronic system across the pyridine ring[3].

Quantitative Data Summary

The following table summarizes the core thermodynamic and physical properties of the compound, which dictate its handling and synthetic utility.

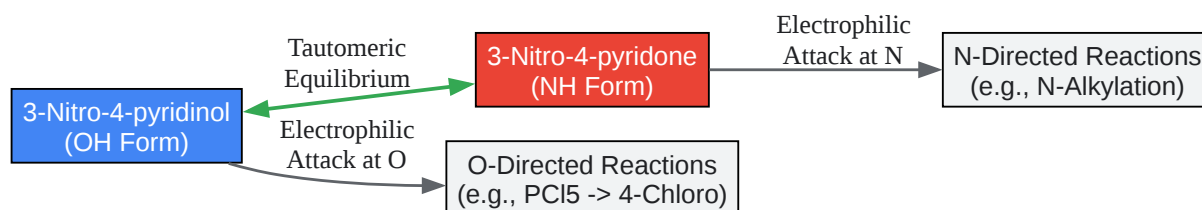
Table 1: Key Physicochemical Properties of **4-Hydroxy-3-nitropyridine**

Property	Value	Reference / Notes
CAS Number	5435-54-1	Confirmed identifier[1]. (Note: 1124-30-7 is Cesium 4-nitrophenolate[2])
Molecular Formula	C5H4N2O3	[3]
Molecular Weight	140.10 g/mol	
Appearance	White to light yellow crystalline solid	Distinctive visual characteristic[3]
Melting Point	285 °C (with decomposition)	Literature value
Boiling Point	382.1 ± 22.0 °C	Predicted value[3]
Density	1.507 ± 0.06 g/cm ³	Predicted value[3]
pKa	0.13 ± 0.14	Highly acidic proton due to nitro group proximity[1]

Tautomerism and Reactivity

A defining physical characteristic of **4-hydroxy-3-nitropyridine** is its tautomeric equilibrium. In polar solvents or the solid state, it predominantly exists as its tautomer, 3-nitro-4-pyridone. This dynamic state dictates its reactivity, allowing it to undergo O-directed electrophilic attacks (e.g.,

chlorination with $\text{PCl}_5/\text{POCl}_3$ to form 4-chloro-3-nitropyridine) or N-directed reactions depending on the basicity and dielectric constant of the solvent environment[3].



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Caption: Tautomeric equilibrium of **4-Hydroxy-3-nitropyridine** and its divergent reactivity pathways.

Advanced Analytical Characterization Protocols

To ensure high-fidelity, self-validating experimental systems, researchers must not rely solely on basic apparatuses, especially for compounds that decompose upon melting. The following protocols explain the causality behind the analytical choices required to validate this specific compound.

Protocol A: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Causality: Standard capillary melting point determination is subjective and kinetically dependent for compounds that undergo thermal degradation (indicated by the 285 °C dec. value). DSC provides a precise thermodynamic measurement of the endothermic melting transition immediately followed by the exothermic decomposition, ensuring accurate lot-to-lot consistency.

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh 2.0–3.0 mg of **4-hydroxy-3-nitropyridine** into an aluminum DSC pan. Crimp the lid loosely (or use a pinhole lid) to allow evolved gases from decomposition to escape, preventing pan rupture and baseline artifacts.

- Purge Gas: Equilibrate the DSC cell with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation prior to the true melting point.
- Heating Ramp: Initiate a heating ramp from 25 °C to 320 °C at a controlled rate of 10 °C/min.
- Data Interpretation: Identify the sharp endothermic peak corresponding to the melting point (onset ~284-285 °C). The immediate subsequent erratic baseline shifts or sharp exotherms validate the thermal decomposition phase.

Protocol B: Structural Validation via ¹H Nuclear Magnetic Resonance (NMR)

Causality: The highly deshielded environment of the pyridine ring, exacerbated by the nitro group, requires a polar, aprotic solvent that disrupts intermolecular hydrogen bonding without exchanging the tautomeric protons too rapidly. DMSO-d₆ is the optimal solvent choice for this system[1].

Step-by-Step Methodology:

- Dissolution: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution; mild sonication for 30 seconds may be required due to the rigid crystalline lattice.
- Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the ¹H spectrum at 400 MHz with a standard 30° pulse sequence, 16 scans, and a relaxation delay of 2 seconds.
- Signal Assignment & Validation:
 - δ 8.88 (s, 1H): Validates the highly deshielded proton at the C2 position, flanked by the ring nitrogen and the nitro group[1].
 - δ 7.85 (d, J = 6 Hz, 1H): Validates the proton at the C6 position[1].
 - δ 6.58 (d, J = 6 Hz, 1H): Validates the proton at the C5 position, which is shielded relative to the others due to the electron-donating resonance from the adjacent hydroxyl/pyridone oxygen[1].

Handling, Storage, and Safety Parameters

As a nitroaromatic compound, **4-hydroxy-3-nitropyridine** presents specific handling requirements that must be strictly adhered to:

- **Storage:** The compound must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at room temperature[1]. It is classified as a combustible solid (WGK 3) and must be kept away from strong oxidizing and reducing agents.
- **Toxicity & PPE:** It is a known irritant with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Personnel must use N95-equivalent dust masks, nitrile gloves, and chemical splash goggles during handling to prevent inhalation of the crystalline dust.

References

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Sources

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- 2. guidechem.com [guidechem.com]
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